

Application Note and Protocol: Chemoenzymatic Synthesis of (R)-Apremilast Intermediate

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Compound of Interest		
Compound Name:	(R)-Apremilast	
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This document provides a detailed protocol for the chemoenzymatic synthesis of the key chiral intermediate, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, a precursor for the synthesis of Apremilast. Two primary enzymatic strategies are outlined: bioreduction using ketoreductases and kinetic resolution employing lipases.

Introduction

Apremilast is a selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and other inflammatory diseases.[1][2][3] The active pharmaceutical ingredient is the (S)-enantiomer.[1] This protocol focuses on the synthesis of the (R)-chiral alcohol intermediate, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, which is a crucial building block for the synthesis of Apremilast.[1][4][5] Chemoenzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure intermediates.[1]

Data Presentation

Two enzymatic approaches were evaluated for the synthesis of the chiral alcohol (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3). The key quantitative data for each approach are summarized in the tables below.

Bioreduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (2) using Ketoreductase



Enzyme	Co-solvent	Conversion (%)	Enantiomeric Excess (ee) (%)
KRED-P2-D12	Ethanol	48	93

Kinetic Resolution of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (rac-4)

using Lipase

Enzyme	Co-solvent	Conversion (%)	Enantiomeric Excess (ee) (%) of (R)-3	E-value
Lipase from Aspergillus niger	n-Butanol (20%)	50	>99	>200

Experimental ProtocolsSynthesis of Precursors

1. Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (2)

This procedure outlines the synthesis of the ketone precursor required for the bioreduction approach.

2. Synthesis of rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (rac-4)

This procedure details the synthesis of the racemic acetate precursor for the kinetic resolution approach.

Enzymatic Synthesis of (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3)

Method A: Bioreduction using Ketoreductase KRED-P2-D12[1][4]

• In a suitable reaction vessel, dissolve 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (2) in a phosphate buffer (pH 7) containing ethanol as a co-solvent.



- Add the ketoreductase KRED-P2-D12 and a cofactor such as NAD(P)H.
- The reaction mixture typically includes MgSO4 and K3PO4.[4]
- Incubate the reaction at 30°C for 24 hours with agitation.[4]
- Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or GC).
- Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol ((R)-3).

Method B: Kinetic Resolution using Lipase from Aspergillus niger[1][4]

- Prepare a solution of racemic acetate rac-4 (72.8 mg, 0.229 mmol) in a mixture of 0.1 M phosphate buffer (pH 7) and n-butanol (8:2 v/v, 2.3 mL).[4]
- Add the lipase from Aspergillus niger.
- Incubate the reaction mixture with stirring.
- Monitor the reaction until approximately 50% conversion is achieved.
- Upon reaching the desired conversion, extract the mixture with an organic solvent.
- Separate the desired (R)-alcohol ((R)-3) from the unreacted (S)-acetate by column chromatography.

Chemical Synthesis of Apremilast from (R)-3

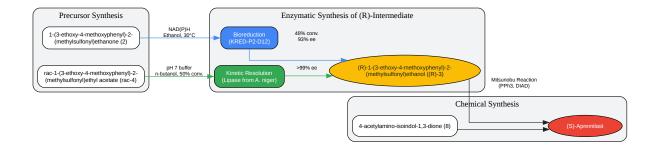
The enantiomerically pure (R)-alcohol ((R)-3) can be converted to Apremilast.[1] This typically involves a Mitsunobu reaction with 4-acetylamino-isoindol-1,3-dione (8).[1][6]

• Dissolve the (R)-alcohol ((R)-3) and 4-acetylamino-isoindol-1,3-dione (8) in a suitable solvent mixture such as THF/toluene.[6]



- Cool the reaction mixture to -5°C.[6]
- Add triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to initiate the Mitsunobu reaction.
- Allow the reaction to proceed to completion.
- The reaction between enantiomerically pure (R)-3 and 4-acetylamino-isoindol-1,3-dione (8) has been reported to afford Apremilast in 65% yield and 67% ee.[1][4]

Visualizations Chemoenzymatic Synthesis Workflow

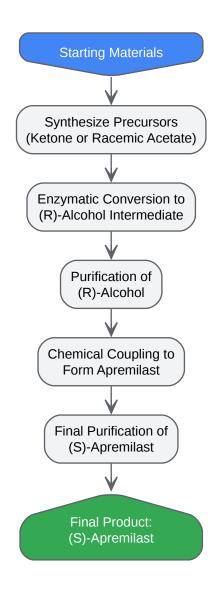


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Caption: Chemoenzymatic routes to (S)-Apremilast via the (R)-alcohol intermediate.

Logical Relationship of Synthesis Steps





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Caption: Logical workflow for the chemoenzymatic synthesis of (S)-Apremilast.

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